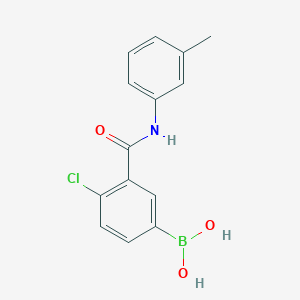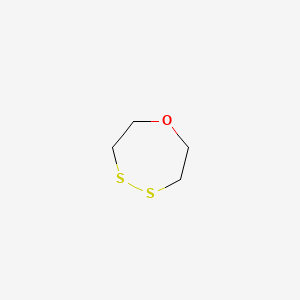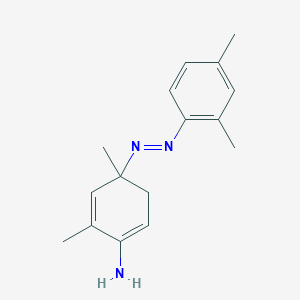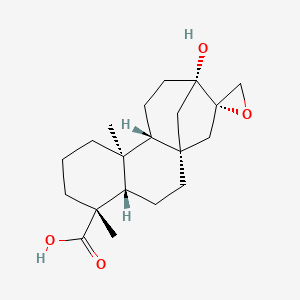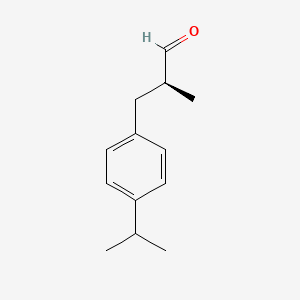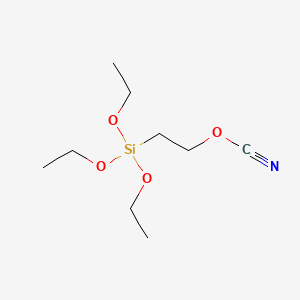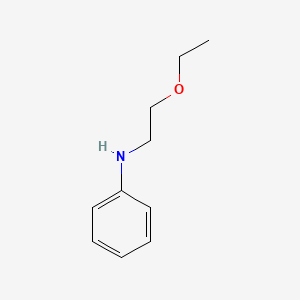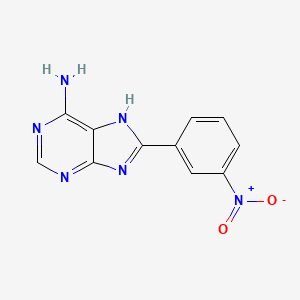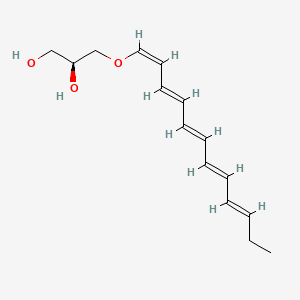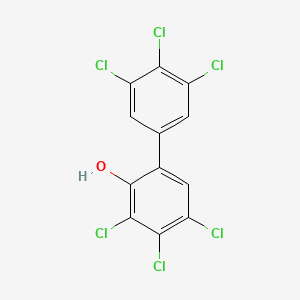
(1,1'-Biphenyl)-2-ol, 3,3',4,4',5,5'-hexachloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- is a chlorinated biphenyl compound with the molecular formula C12H4Cl6 and a molecular weight of 360.878 g/mol . This compound is also known by other names such as 3,3’,4,4’,5,5’-Hexachlorobiphenyl and PCB 169 . It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with various industrial applications.
準備方法
The synthesis of (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- typically involves the chlorination of biphenyl. The reaction conditions for this process include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination of the biphenyl molecule .
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous chlorination of biphenyl in a reactor, followed by purification steps to isolate the desired hexachlorinated product.
化学反応の分析
(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation process typically results in the formation of chlorinated benzoic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The reduction process leads to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur with this compound, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
科学的研究の応用
(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples.
Biology: This compound is studied for its effects on biological systems, particularly its role as an endocrine disruptor and its impact on wildlife and human health.
Medicine: Research is conducted to understand the toxicological effects of this compound and its potential role in causing diseases such as cancer.
作用機序
The mechanism of action of (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- involves its interaction with cellular receptors and enzymes. It is known to bind to the aryl hydrocarbon receptor (AhR), which regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, the compound activates the receptor, leading to the transcription of genes that encode for enzymes such as cytochrome P450s. These enzymes are responsible for the metabolism and detoxification of xenobiotics .
類似化合物との比較
(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- can be compared with other similar compounds in the PCB family, such as:
3,3’,4,4’,5-Pentachlorobiphenyl: This compound has one less chlorine atom and exhibits similar but less pronounced biological and chemical properties.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: This isomer has the same number of chlorine atoms but in different positions, leading to different chemical reactivity and biological effects.
3,3’,4,4’-Tetrachlorobiphenyl: With two fewer chlorine atoms, this compound is less toxic and has different environmental persistence compared to (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro-.
The uniqueness of (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- lies in its specific chlorination pattern, which influences its chemical reactivity, biological activity, and environmental behavior.
特性
CAS番号 |
63527-88-8 |
|---|---|
分子式 |
C12H4Cl6O |
分子量 |
376.9 g/mol |
IUPAC名 |
2,3,4-trichloro-6-(3,4,5-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H4Cl6O/c13-6-1-4(2-7(14)9(6)16)5-3-8(15)10(17)11(18)12(5)19/h1-3,19H |
InChIキー |
SASAWKFCSDRAGD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)

